molecular formula C8H7N3 B13794482 5,9-Methano-1H-1,2,4-triazolo[4,3-a]azepine(9CI) CAS No. 780763-66-8

5,9-Methano-1H-1,2,4-triazolo[4,3-a]azepine(9CI)

Cat. No.: B13794482
CAS No.: 780763-66-8
M. Wt: 145.16 g/mol
InChI Key: JYTYJUIHMIBYTL-UHFFFAOYSA-N
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Description

5,9-Methano-1H-1,2,4-triazolo[4,3-a]azepine(9CI) is a heterocyclic compound that belongs to the triazoloazepine family This compound is characterized by a fused ring structure that includes a triazole ring and an azepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,9-Methano-1H-1,2,4-triazolo[4,3-a]azepine(9CI) typically involves the reaction of N-alkyl/aryl-N’-(4H-1,2,4-triazol-3-yl) amidines with N,N-dimethylphosphoramic dichloride in the presence of triethylamine (TEA) in refluxing 1,4-dioxane . This method allows for the formation of the triazoloazepine ring system under controlled conditions.

Industrial Production Methods

While specific industrial production methods for 5,9-Methano-1H-1,2,4-triazolo[4,3-a]azepine(9CI) are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

5,9-Methano-1H-1,2,4-triazolo[4,3-a]azepine(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the triazoloazepine ring.

Mechanism of Action

The mechanism of action of 5,9-Methano-1H-1,2,4-triazolo[4,3-a]azepine(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interfere with DNA replication processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,9-Methano-1H-1,2,4-triazolo[4,3-a]azepine(9CI) is unique due to its specific ring structure and the presence of both triazole and azepine rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

780763-66-8

Molecular Formula

C8H7N3

Molecular Weight

145.16 g/mol

IUPAC Name

2,4,5-triazatricyclo[5.3.1.02,6]undeca-1(10),3,6,8-tetraene

InChI

InChI=1S/C8H7N3/c1-2-6-4-7(3-1)11-5-9-10-8(6)11/h1-3,5,10H,4H2

InChI Key

JYTYJUIHMIBYTL-UHFFFAOYSA-N

Canonical SMILES

C1C2=C3NN=CN3C1=CC=C2

Origin of Product

United States

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